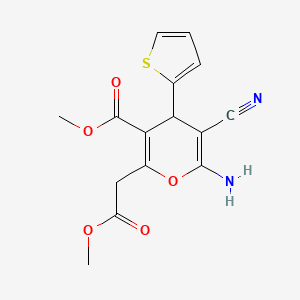![molecular formula C21H19N3O4S B11580728 (6Z)-3-(4-methylphenyl)-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11580728.png)
(6Z)-3-(4-methylphenyl)-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6Z)-3-(4-methylphenyl)-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a benzylidene group substituted with methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-3-(4-methylphenyl)-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thioamides under basic conditions.
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Coupling of the Thiazole and Triazole Rings: The thiazole and triazole rings are coupled through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride.
Introduction of the Benzylidene Group: The benzylidene group is introduced by the reaction of the intermediate compound with 2,4,5-trimethoxybenzaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(6Z)-3-(4-methylphenyl)-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzylidene derivatives with various functional groups.
科学研究应用
(6Z)-3-(4-methylphenyl)-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (6Z)-3-(4-methylphenyl)-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
相似化合物的比较
Similar Compounds
(6Z)-3-(4-methylphenyl)-6-(benzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one: Lacks the methoxy groups on the benzylidene ring.
(6Z)-3-(4-methylphenyl)-6-(2,4-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one: Contains fewer methoxy groups on the benzylidene ring.
Uniqueness
The presence of the 2,4,5-trimethoxybenzylidene group in (6Z)-3-(4-methylphenyl)-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one imparts unique chemical properties, such as increased electron density and potential for specific biological interactions, distinguishing it from similar compounds.
属性
分子式 |
C21H19N3O4S |
|---|---|
分子量 |
409.5 g/mol |
IUPAC 名称 |
(6Z)-3-(4-methylphenyl)-6-[(2,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C21H19N3O4S/c1-12-5-7-13(8-6-12)19-22-23-21-24(19)20(25)18(29-21)10-14-9-16(27-3)17(28-4)11-15(14)26-2/h5-11H,1-4H3/b18-10- |
InChI 键 |
RCQRRVGRLAVDPQ-ZDLGFXPLSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C(=O)/C(=C/C4=CC(=C(C=C4OC)OC)OC)/S3 |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C(=O)C(=CC4=CC(=C(C=C4OC)OC)OC)S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B11580651.png)
![7-(4-methoxyphenyl)-12-propan-2-yl-3-prop-2-enylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11580655.png)
![N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580661.png)
![1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(2-methylphenoxy)propan-2-ol](/img/structure/B11580663.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-butoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580671.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-propylacetamide](/img/structure/B11580679.png)

![Methyl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11580709.png)
![Pentane-2,4-dione, 3-[5-thioxo-4-(2-p-tolyloxyethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-ylsulfanyl]-](/img/structure/B11580718.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11580724.png)
![Methyl 5-[(6-nitroquinolin-8-yl)oxymethyl]furan-2-carboxylate](/img/structure/B11580729.png)
![2-(4-Methoxyphenoxy)-1-{4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl}ethanone](/img/structure/B11580737.png)
![6-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580739.png)
![N-cyclohexyl-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B11580740.png)
